3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
Description
3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridinone moiety. This scaffold has attracted attention in medicinal chemistry due to its hydrogen bond-donating (amino group) and accepting (carbonyl group) capabilities, which facilitate interactions with biological targets like kinases . Synthesized by Smyth et al. (2010) as part of a kinase-focused library, it serves as a versatile intermediate for further derivatization . The compound (CAS: 1404562-62-4) is listed as a discontinued product in commercial catalogs, indicating specialized use in research .
Properties
IUPAC Name |
3-amino-1,5-dihydropyrazolo[4,3-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-5-4-3(9-10-5)1-2-8-6(4)11/h1-2H,(H,8,11)(H3,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUSKPOAZYYJJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669152 | |
| Record name | 3-Amino-1,2-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900863-27-6 | |
| Record name | 3-Amino-1,2-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Nucleophilic Aromatic Substitution and Cyclization
Method Overview:
This approach involves initial nucleophilic aromatic substitution (SNAr) of chloronitropyridines with acetoacetate derivatives, followed by azo-coupling and intramolecular cyclization to form the pyrazolopyridine core.
- Reaction of 2-chloro-3-nitropyridines with ethyl acetoacetate under basic conditions to generate pyridinyl keto esters.
- Diazotization of aniline derivatives to form arenediazonium tosylates.
- Azo-coupling with pyridinyl keto esters to produce azo intermediates.
- Deacetylation and cyclization facilitated by nucleophiles such as pyrrolidine, leading to the target heterocycle.
Research Findings:
Smyth et al. (2010) demonstrated regioselective synthesis of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones with substituents at five positions, enabling diversity for kinase-focused libraries. The method's regioselectivity and adaptability to parallel synthesis make it suitable for medicinal chemistry applications.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Nucleophilic substitution | NaH, ethyl acetoacetate, 40°C | 84% | From chloronitropyridines |
| Diazotization | Aniline + TsOH, iPrONO | 67–93% | Stable arenediazonium tosylates |
| Azo-coupling | Aryldiazonium tosylate + keto ester | Quantitative | In non-aqueous media |
| Cyclization | Pyrrolidine, 40°C | Moderate to high | Via intramolecular nucleophilic attack |
One-Pot Synthesis via Modified Japp–Klingemann Reaction
Method Overview:
This method simplifies the traditional multi-step process by integrating azo-coupling, deacylation, and ring closure in a single pot, utilizing stable arenediazonium tosylates and mild bases.
- Utilization of 2-chloro-3-nitropyridines and ethyl acetoacetate.
- In situ azo-coupling with arenediazonium tosylates.
- Deacetylation and cyclization promoted by secondary amines such as DABCO or pyrrolidine.
Research Findings:
The protocol offers operational simplicity, high yields, and regioselectivity, with the added advantage of generating diverse derivatives suitable for biological screening. An unusual C-N acyl migration (see section 3) was observed during cyclization, which is mechanistically distinct from classical pathways.
| Reagent | Conditions | Yield | Notes |
|---|---|---|---|
| Azo-coupling | Arenediazonium tosylate + keto ester | Quantitative | In dry pyridine |
| Cyclization | Pyrrolidine, 40°C | 60–85% | Via intramolecular attack |
Rearrangement-Driven Synthesis: C-N Acyl Migration
Method Overview:
A novel rearrangement involving a C-N acyl migration of the acetyl group occurs during the cyclization step, which is unprecedented in this class of heterocycles.
- Attack of nucleophile on the azo double bond forms an intermediate hydrazone.
- Rapid intramolecular migration of the acetyl group from nitrogen to carbon occurs at room temperature.
- This rearrangement is facilitated by nucleophilic catalysis, notably pyrrolidine, and is driven by relief of steric strain and formation of stable hydrazone fragments.
Significance:
This rearrangement expands the mechanistic understanding of heterocyclic synthesis and offers a new pathway for functionalization.
| Observation | Conditions | Implication |
|---|---|---|
| Rapid C-N acyl migration | Room temperature, nucleophilic catalysis | Unique to heterocycles with specific electronic environments |
| Formation of hydrazone intermediates | Mild conditions | Enables diversification |
Alternative Routes via Heterocyclic Annulation and Condensation
Method Overview:
Other approaches involve cyclization of 4-aminopyrazoles with aldehydes or functionalized pyridines, or annulation of pyrazoles onto pyridine cores.
- Cyclocondensation of 4-aminopyrazoles with aldehydes under acidic or basic conditions.
- Direct annulation of pyrazoles onto pyridine derivatives using metal catalysis or thermal cyclization.
Limitations:
These methods often require pre-functionalized intermediates and may lack regioselectivity compared to the nucleophilic substitution approach.
Data Summary Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Typical Yields | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution + cyclization | Chloronitropyridines + acetoacetates | SNAr, azo-coupling, cyclization | 60–85% | Regioselective, diverse substitution | Multi-step, requires purification |
| One-pot azo-coupling + cyclization | Same as above | In situ azo-coupling, deacetylation, cyclization | 60–89% | Operationally simple, scalable | Sensitive to reaction conditions |
| Rearrangement-based | Azo intermediates + nucleophiles | C-N acyl migration | Quantitative | Novel mechanistic pathway | Limited understanding, specific to conditions |
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Kinase Inhibition
The primary application of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one lies in its ability to inhibit kinase enzymes. Kinases are crucial in various cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. The compound acts as an ATP competitive inhibitor, binding to the ATP-binding sites of kinases and thereby inhibiting their activity. This mechanism has been shown to affect critical signaling pathways such as PI3K/Akt and MAPK/ERK, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR) Studies
Research has demonstrated that modifications to the structure of this compound can enhance its potency as a kinase inhibitor. For instance, the introduction of various substituents has been explored to optimize binding affinity and selectivity for specific kinases. Compounds derived from this scaffold have shown promising results against various kinases, including CDK2 and CDK9, with IC50 values indicating effective inhibition at low concentrations .
Biological Studies
Enzyme Inhibition and Receptor Binding
In addition to its role as a kinase inhibitor, this compound has been utilized in studies investigating enzyme inhibition mechanisms and receptor interactions. Its ability to modulate enzyme activity makes it a valuable tool for understanding biochemical pathways and developing new therapeutic strategies for diseases characterized by enzyme dysregulation .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various human tumor cell lines such as HeLa and HCT116. The compound's efficacy in reducing tumor growth is attributed to its interference with key signaling pathways involved in cell cycle regulation and survival .
Material Science Applications
Beyond biological applications, this compound is being explored for its potential in material science. Its unique electronic properties make it a candidate for the development of novel materials with applications in electronics and photonics. Research is ongoing to investigate how modifications to its chemical structure can enhance these properties for practical applications .
Case Studies
Mechanism of Action
The mechanism of action of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]pyridin-4(5H)-one Derivatives
Key Observations
Anti-Inflammatory Activity: Pyrazolo[4,3-c]quinoline derivatives (e.g., 2i and 2m) exhibit enhanced anti-inflammatory effects compared to the parent scaffold. The quinoline fusion and substituents like 4-hydroxyphenylamino or benzoic acid groups improve binding to inflammatory targets (iNOS/COX-2), achieving submicromolar IC50 values .
Anticancer Potential: FMPPP: The trifluoromethylphenyl group enhances lipophilicity and target affinity, inducing autophagy and inhibiting mTOR/p70S6K in prostate cancer cells . DPMPP: The 3,5-dimethylphenyl group may improve cellular uptake, though its mechanism remains unclear .
Antimicrobial Activity : Substituents like the 5-methyl group in Compound 2 shift activity toward microbial targets, possibly by disrupting bacterial membranes or quorum-sensing pathways .
Kinase Inhibition: The unmodified 3-amino scaffold is a kinase inhibitor precursor, with the amino group acting as a critical pharmacophore for ATP-binding site interactions .
Structural Determinants of Activity
- Amino Group (C3): Essential for kinase binding; removal or substitution reduces activity.
- Pyridine Substituents :
- Methyl groups (C5/C6) : Improve metabolic stability but may reduce solubility.
- Aryl/heteroaryl groups (C1) : Influence target selectivity (e.g., trifluoromethylphenyl in FMPPP enhances anticancer activity).
- Ring Fusion: Quinoline derivatives (vs. pyridine) expand aromaticity, favoring interactions with larger enzymatic pockets (e.g., iNOS) .
Biological Activity
3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with an amino group at the 3-position and a carbonyl group at the 4-position, which are critical for its biological interactions. The presence of hydrogen bond donor and acceptor groups allows it to engage in ATP competitive binding with various kinase enzymes.
The primary mechanism of action for this compound involves:
- ATP Competitive Binding : The compound binds to the ATP-binding sites of kinases, inhibiting their activity.
- Inhibition of Kinase Activity : By interfering with kinase signaling pathways, it modulates cellular processes such as proliferation and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties by targeting specific signaling pathways:
- PI3K/Akt Pathway : Inhibition of this pathway can lead to reduced cancer cell survival.
- MAPK/ERK Pathway : Modulation of this pathway affects cell growth and differentiation.
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes, particularly kinases involved in cancer progression. For example:
- Kinase Inhibition : A library of derivatives was synthesized to evaluate their inhibitory effects on different kinases, which are crucial targets in cancer therapy .
Case Studies and Experimental Data
- Synthesis and Screening : A study developed a library of this compound derivatives that were screened against several kinases. The results demonstrated varying degrees of inhibition, highlighting structure-activity relationships (SAR) that guide further optimization .
- Biochemical Analysis : The compound's interaction with kinases was characterized using biochemical assays that measured the inhibition of kinase activity. For instance, specific derivatives showed up to 80% inhibition against certain cancer-related kinases .
- Pharmacological Evaluation : In vivo studies indicated that selected derivatives significantly reduced tumor growth in animal models, supporting their potential as therapeutic agents .
Table of Biological Activity Data
| Compound Variant | Kinase Target | % Inhibition | Reference |
|---|---|---|---|
| Variant A | EGFR | 75% | |
| Variant B | AKT | 80% | |
| Variant C | ERK | 70% | |
| Variant D | CDK | 65% |
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization Reactions : Using simple starting materials like 3-aminopyrazole combined with aldehydes or ketones under acidic or basic conditions.
- Parallel Synthesis Techniques : These methods allow for the rapid generation of diverse compounds for screening against biological targets.
Q & A
Basic: What synthetic methodologies are optimized for producing 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one and its derivatives?
Methodological Answer:
The synthesis typically involves cyclization reactions of appropriately substituted pyrazole or pyridine precursors. Key steps include:
- Condensation reactions : Use of barbituric acids, aldehydes, and 1H-pyrazol-5-amines under solvent-free conditions for regioselective formation of the bicyclic scaffold .
- Kinase-focused library development : Smyth et al. (2010) employed nucleophilic substitution and ring-closing strategies, optimizing reaction parameters (e.g., temperature, catalysts) to improve yields and purity .
- Derivatization : Introducing substituents (e.g., trifluoromethyl groups) via Suzuki coupling or alkylation to enhance biological activity .
Basic: How is the compound characterized analytically to confirm structural integrity?
Methodological Answer:
- NMR and Mass Spectrometry : Confirm molecular structure and purity via H/C NMR and high-resolution mass spectrometry (HRMS) .
- HPLC : Assess purity (>95% by HPLC) using reverse-phase columns and UV detection at 254 nm .
- X-ray Crystallography : Resolve ambiguous stereochemistry in derivatives, particularly for kinase-binding studies .
Advanced: What experimental strategies are used to profile kinase selectivity for this compound?
Methodological Answer:
- Kinase Panel Screening : Test against a broad panel of kinases (e.g., mTOR, p70S6K) using ATP-competitive binding assays. Measure IC values to identify selectivity .
- Structural Modeling : Dock the compound into kinase ATP-binding pockets using software like AutoDock. Validate predictions with mutagenesis studies (e.g., alanine scanning) .
- Cellular Assays : Compare inhibition of kinase-dependent pathways (e.g., mTOR/p70S6K in prostate cancer cells) via western blotting .
Advanced: How is the anti-proliferative mechanism of this compound investigated in cancer models?
Methodological Answer:
- In Vitro Proliferation Assays : Use CCK-8 or MTT assays to measure dose-dependent inhibition of cancer cell growth (e.g., PC-3 prostate cancer cells) .
- Flow Cytometry : Assess cell cycle arrest (e.g., G1 phase) via propidium iodide staining .
- Mechanistic Studies :
- Autophagy Induction : Monitor LC3-II/LC3-I ratio via western blot and confirm with lysosome inhibitors (e.g., chloroquine) .
- Apoptosis Markers : Measure caspase-3/7 activation and PARP cleavage .
Advanced: How are contradictory structure-activity relationship (SAR) findings resolved for analogs of this compound?
Methodological Answer:
- Systematic Derivative Synthesis : Modify substituents (e.g., amino groups, halogens) and test in parallel assays to isolate critical structural features .
- Bioisosteric Replacement : Replace the pyrazole core with isoxazoles or triazoles to evaluate activity retention .
- Meta-Analysis : Compare data across studies (e.g., Smyth et al. 2010 vs. antiviral analogs in ) to identify context-dependent activity .
Advanced: What assays are used to evaluate autophagy induction by this compound?
Methodological Answer:
- Western Blotting : Quantify autophagy markers (LC3-II, Beclin-1) and upstream regulators (mTOR, Akt) .
- Fluorescent Microscopy : Use GFP-LC3 transfected cells to visualize autophagosome formation .
- Pharmacological Inhibition : Co-treat with autophagy inhibitors (e.g., 3-MA) to confirm mechanism .
Advanced: What precautions are critical for handling this compound in oxygen-sensitive experiments?
Methodological Answer:
- Storage : Keep under inert gas (N/Ar) at -20°C in airtight, light-resistant containers to prevent degradation .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal via licensed hazardous waste services .
Advanced: How is molecular modeling applied to predict binding modes with kinase targets?
Methodological Answer:
- Docking Simulations : Use Schrödinger Maestro or MOE to model interactions with kinase ATP pockets. Prioritize hydrogen bonds between the compound’s amino group and kinase hinge residues .
- MD Simulations : Run 100-ns trajectories to assess binding stability and identify key residues (e.g., Valine 104 in mTOR) .
- Free Energy Calculations : Compute binding affinities (ΔG) using MM/GBSA to rank derivatives .
Advanced: What regioselective strategies are employed to synthesize derivatives of this scaffold?
Methodological Answer:
- Protecting Group Chemistry : Use tert-butyloxycarbonyl (Boc) groups to direct functionalization at the 3-amino position .
- Microwave-Assisted Synthesis : Accelerate regioselective cyclization (e.g., forming pyrazolo[4,3-c]pyridin-4-ones) with reduced side products .
- Cross-Coupling Reactions : Employ Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl groups at specific positions .
Advanced: How are pharmacokinetic (PK) properties optimized for in vivo translation?
Methodological Answer:
- LogP Assessment : Measure octanol-water partition coefficients to balance solubility and membrane permeability. Aim for LogP 1–3 .
- Metabolic Stability : Test hepatic microsome clearance (human/rat) and identify metabolic soft spots (e.g., N-methylation to block oxidation) .
- In Vivo PK Studies : Administer IV/PO in rodent models and calculate AUC, C, and half-life. Use LC-MS/MS for plasma quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
